molecular formula C10H13N3O2 B14862423 Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate

Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate

Cat. No.: B14862423
M. Wt: 207.23 g/mol
InChI Key: YKZQDPFRWABHBZ-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate is a heterocyclic compound that belongs to the class of pyrido[4,3-D]pyrimidines This compound is characterized by its bicyclic structure, which includes a pyridine ring fused to a pyrimidine ring

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyrimidine derivatives .

Scientific Research Applications

Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: This compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: It is used in the synthesis of various agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the natural ligand from eliciting a response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine-4-carboxylate is unique due to its specific ethyl ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

ethyl 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxylate

InChI

InChI=1S/C10H13N3O2/c1-2-15-10(14)9-7-5-11-4-3-8(7)12-6-13-9/h6,11H,2-5H2,1H3

InChI Key

YKZQDPFRWABHBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=NC2=C1CNCC2

Origin of Product

United States

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